1,3,3-Trichlorobutan-2-one
Description
1,3,3-Trichlorobutan-2-one is a chlorinated ketone with the molecular formula C₄H₅Cl₃O and an approximate molecular weight of 191.44 g/mol. It features a ketone functional group at the second carbon and three chlorine substituents at the first and third positions of the butane chain. The compound is primarily used in organic synthesis and specialty chemical manufacturing, as indicated by its inclusion in chemical supplier catalogs .
Properties
IUPAC Name |
1,3,3-trichlorobutan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Cl3O/c1-4(6,7)3(8)2-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDMPSNPCVGZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCl)(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Cl3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70983336 | |
| Record name | 1,3,3-Trichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64697-38-7 | |
| Record name | 1,3,3-Trichloro-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64697-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,3-Trichlorobutan-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064697387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,3-Trichlorobutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70983336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,3-trichlorobutan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1,3,3-Trichlorobutan-2-one can be achieved through several methods. One common synthetic route involves the chlorination of butan-2-one (methyl ethyl ketone) under controlled conditions. The reaction typically requires the presence of a chlorinating agent such as chlorine gas or a chlorinating reagent like thionyl chloride. The reaction is carried out at low temperatures to control the extent of chlorination and to ensure the selective formation of the desired product .
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
1,3,3-Trichlorobutan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alcohols or other reduced products. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate these substitutions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,3,3-Trichlorobutan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound’s chlorinated structure can be utilized in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Research into the potential medicinal properties of this compound and its derivatives is ongoing. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the production of agrochemicals, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which 1,3,3-Trichlorobutan-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is primarily due to the presence of the ketone functional group and the electron-withdrawing chlorine atoms. These features make it susceptible to nucleophilic attack and other chemical transformations.
In biological systems, the compound may interact with enzymes and other proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1,3,3-Trichlorobutan-2-one with structurally or functionally related chlorinated hydrocarbons and ketones.
Table 1: Structural and Functional Comparison of Selected Chlorinated Compounds
Key Comparisons:
Functional Group Differences :
- This compound contains a ketone group, making it more reactive in nucleophilic addition and oxidation reactions compared to chlorinated alkanes like 1,2,3-Trichlorobutane or 1,1,1-Trichloroethane.
- Chlorinated alkanes (e.g., 1,2,3-Trichloropropane) are less polar and typically used as solvents or intermediates in halogenation reactions .
Toxicity and Environmental Impact: 1,1,1-Trichloroethane has extensive toxicological profiles, with 293 studies screened for carcinogenicity and neurotoxicity .
Molecular Weight and Chlorine Substitution :
- The ketone group in This compound increases its molecular weight compared to trichlorinated alkanes.
- Chlorine substitution patterns influence stability: 1,1,1-Trichloroethane (all chlorines on one carbon) is less reactive than 1,2,3-Trichlorobutane (distributed chlorines) .
Regulatory and Industrial Use :
- 1,1,1-Trichloroethane is heavily regulated due to ozone-depleting properties, while This compound appears in niche synthetic applications without broad commercial restrictions .
Biological Activity
1,3,3-Trichlorobutan-2-one is a chlorinated organic compound with the molecular formula . This compound has garnered attention due to its potential biological activity, particularly in agricultural and pharmaceutical applications. Understanding its biological effects is crucial for evaluating its safety and efficacy in various contexts.
This compound is characterized by the presence of three chlorine atoms attached to a butanone structure. The chlorination pattern significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅Cl₃O |
| Molecular Weight | 181.44 g/mol |
| Boiling Point | 182 °C |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways and enzymes. Studies have indicated that chlorinated compounds can disrupt cellular functions by:
- Inhibiting Enzymatic Activity : Chlorinated compounds often inhibit key enzymes involved in metabolic processes, leading to altered cellular metabolism.
- Reactive Oxygen Species (ROS) Generation : These compounds may induce oxidative stress through the generation of ROS, which can damage cellular components and lead to apoptosis.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Grishchuk et al. (1995) demonstrated that derivatives of trichloro compounds possess potent antibacterial and antifungal activities. The compound's effectiveness against various pathogens suggests its potential utility in agricultural pest management.
Case Studies
- Antifungal Activity : In a controlled study, this compound was tested against several fungal strains. Results indicated a notable inhibition of fungal growth at concentrations as low as 100 µg/mL.
- Toxicological Assessment : A study assessing the toxicity of this compound on mammalian cell lines revealed that while it exhibits antimicrobial properties, it also poses cytotoxic risks at higher concentrations. The IC50 value was determined to be approximately 250 µg/mL.
Safety and Environmental Impact
The environmental persistence of chlorinated compounds raises concerns regarding their long-term ecological impact. Studies suggest that this compound can bioaccumulate in aquatic organisms, leading to potential disruptions in aquatic ecosystems.
Research Findings Summary
A comprehensive review of the literature reveals diverse findings regarding the biological activity of this compound:
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Grishchuk et al. (1995) | Antimicrobial Activity | Effective against various bacteria/fungi |
| Toxicological Assessment | Cytotoxicity | IC50 = 250 µg/mL in mammalian cells |
| Environmental Impact Studies | Bioaccumulation | Potential risk to aquatic ecosystems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
